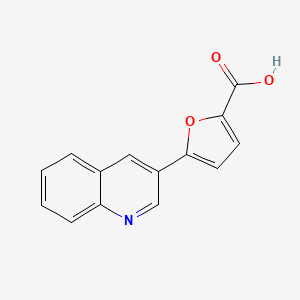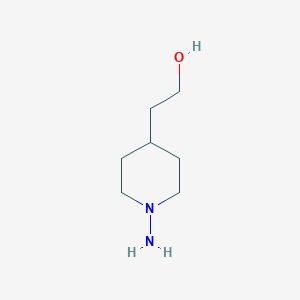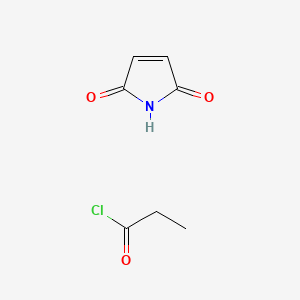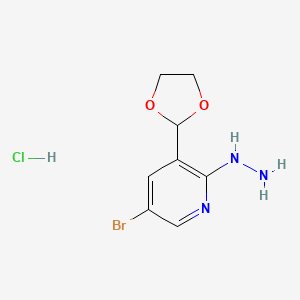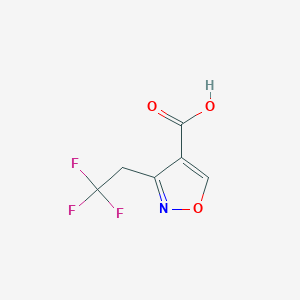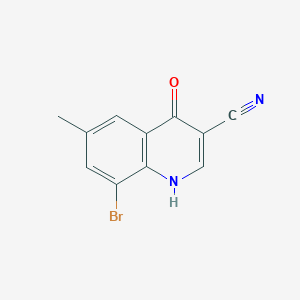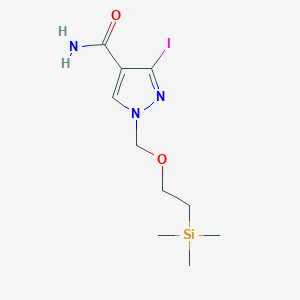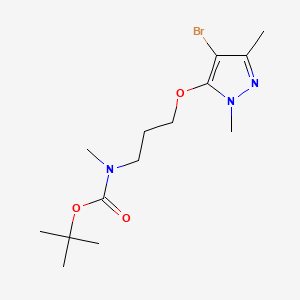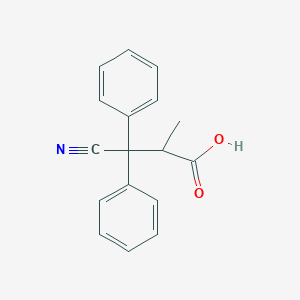
3-Cyano-2-methyl-3,3-diphenyl-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyano-2-methyl-3,3-diphenyl-propionic acid is an organic compound with a complex structure that includes a cyano group, a methyl group, and two phenyl groups attached to a propionic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-2-methyl-3,3-diphenyl-propionic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3,3-diphenylpropionic acid with a cyanating agent such as cyanogen bromide (BrCN) under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2-methyl-3,3-diphenylpropionic acid in an appropriate solvent like dichloromethane.
- Add a base such as triethylamine to the solution.
- Slowly add cyanogen bromide to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
3-Cyano-2-methyl-3,3-diphenyl-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the cyano group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions where the cyano group is replaced by other functional groups like halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Alkylated or halogenated derivatives.
科学的研究の応用
3-Cyano-2-methyl-3,3-diphenyl-propionic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Cyano-2-methyl-3,3-diphenyl-propionic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano group can act as an electrophile, facilitating interactions with nucleophilic sites on biomolecules. Additionally, the phenyl groups may contribute to hydrophobic interactions, enhancing binding affinity to target proteins.
類似化合物との比較
Similar Compounds
2-Cyano-3,3-diphenylacrylate: Similar structure with a cyano group and two phenyl groups but differs in the presence of an acrylate moiety.
3-Cyano-2-hydroxy-2-propionic acid: Contains a cyano group and a hydroxy group attached to a propionic acid backbone.
Methyl 3-cyanopropionate: A simpler compound with a cyano group and a propionate ester.
Uniqueness
3-Cyano-2-methyl-3,3-diphenyl-propionic acid is unique due to the presence of both a cyano group and two phenyl groups, which confer distinct chemical and physical properties
特性
CAS番号 |
50347-16-5 |
|---|---|
分子式 |
C17H15NO2 |
分子量 |
265.31 g/mol |
IUPAC名 |
3-cyano-2-methyl-3,3-diphenylpropanoic acid |
InChI |
InChI=1S/C17H15NO2/c1-13(16(19)20)17(12-18,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13H,1H3,(H,19,20) |
InChIキー |
UWDIRLLLDNWENZ-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)C(C#N)(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


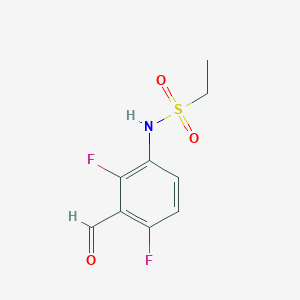
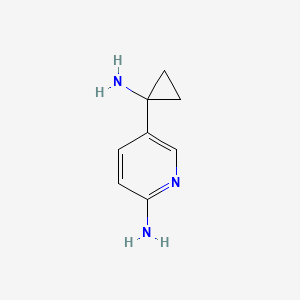
![4-Bromo-6-(methoxymethoxy)pyrazolo[1,5-a]pyridine](/img/structure/B13924140.png)
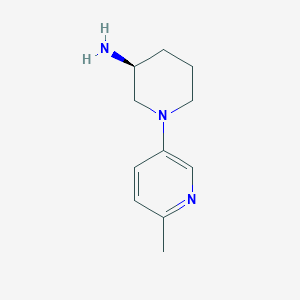
![NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT](/img/structure/B13924146.png)
